molecular formula C16H15BrN2O3 B12036400 3-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B12036400
M. Wt: 363.21 g/mol
InChI Key: VTIIUUNBOOTHPW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C16H15BrN2O3 and a molecular weight of 363.214 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 3-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 3-bromobenzohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Chemical Reactions Analysis

3-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

3-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

3-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

3-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15BrN2O3/c1-2-22-15-8-11(6-7-14(15)20)10-18-19-16(21)12-4-3-5-13(17)9-12/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+

InChI Key

VTIIUUNBOOTHPW-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.